

Spectroscopic Data for Ethyl Heptadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl heptadecanoate	
Cat. No.:	B153879	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **ethyl heptadecanoate** (C₁₉H₃₈O₂). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and other scientific endeavors requiring precise analytical data for this long-chain fatty acid ester.

Introduction

Ethyl heptadecanoate is the ethyl ester of heptadecanoic acid (margaric acid), a saturated fatty acid with a 17-carbon chain. It is often used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid ethyl esters (FAEEs), which are biomarkers for alcohol consumption.[1][2][3] Accurate spectroscopic data is crucial for its correct identification and quantification in complex biological matrices.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for **ethyl heptadecanoate** is not readily available in public spectral databases. However, based on the known chemical shifts of similar long-chain ethyl esters, a predicted set of ¹H and ¹³C NMR data is presented below. These predictions are based on the consistent chemical environments of the protons and carbons in saturated fatty acid ethyl esters.



Table 1: Predicted ¹H NMR Spectroscopic Data for **Ethyl Heptadecanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-O-CH ₂ -CH ₃
~2.28	Triplet	2H	-CH ₂ -COO-
~1.61	Quintet	2H	-CH2-CH2-COO-
~1.25	Multiplet	28H	-(CH2)14-
~1.25	Triplet	3H	-O-CH2-CH3
~0.88	Triplet	3H	CH3-(CH2)15-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Ethyl Heptadecanoate**



Chemical Shift (δ) ppm	Assignment
~173.9	C=O
~60.1	-O-CH ₂ -CH ₃
~34.4	-CH ₂ -COO-
~31.9	-(CH ₂)n-
~29.7	-(CH ₂)n-
~29.6	-(CH ₂)n-
~29.5	-(CH ₂)n-
~29.4	-(CH ₂)n-
~29.3	-(CH ₂)n-
~29.1	-(CH ₂)n-
~25.0	-CH ₂ -CH ₂ -COO-
~22.7	CH3-CH2-
~14.3	-O-CH ₂ -CH ₃
~14.1	CH3-(CH2)15-

Mass Spectrometry (MS)

The electron ionization mass spectrum of **ethyl heptadecanoate** is available from the National Institute of Standards and Technology (NIST) database.[4][5] The fragmentation pattern is characteristic of long-chain fatty acid ethyl esters.

Table 3: Key Mass Spectrometry Data for Ethyl Heptadecanoate



Parameter	Value	Source
Molecular Formula	C19H38O2	
Molecular Weight	298.5 g/mol	_
CAS Number	14010-23-2	_

Fragmentation Analysis:

The mass spectrum of **ethyl heptadecanoate** exhibits a clear molecular ion peak (M⁺) at m/z 298. A prominent and diagnostic fragment for fatty acid ethyl esters is the McLafferty rearrangement product, which results in a peak at m/z 88. This fragment corresponds to the [CH₃CH₂OC(OH)=CH₂]⁺ ion and is a key identifier for the ethyl ester group. Other significant fragments arise from the cleavage of the long alkyl chain.

Experimental Protocols NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra of **ethyl heptadecanoate**.

Sample Preparation:

- Weigh approximately 10-20 mg of ethyl heptadecanoate for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube. The final sample height should be around 4-5 cm.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

• Spectrometer: 400 MHz or higher



Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse experiment

 Relaxation Delay: 1-5 seconds (a longer delay of >5*T1 is necessary for accurate quantitative analysis)

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

Instrument Parameters (13C NMR):

• Spectrometer: 100 MHz or higher

Solvent: CDCl₃

• Temperature: 298 K

Pulse Sequence: Standard proton-decoupled experiment

• Relaxation Delay: 2-10 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a typical method for the analysis of fatty acid ethyl esters, where **ethyl heptadecanoate** is often used as an internal standard.

Sample Preparation (for use as an internal standard):

- Prepare a stock solution of ethyl heptadecanoate in a suitable solvent (e.g., hexane or isooctane) at a known concentration.
- Spike the unknown sample with a known volume of the **ethyl heptadecanoate** internal standard solution before sample extraction and derivatization.

GC-MS System and Conditions:



- · Gas Chromatograph: Agilent 6890 or similar
- Mass Spectrometer: Agilent 5973 or similar
- Column: Nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D. x 0.25 μm film thickness)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Injector Temperature: 250 °C
- Injection Volume: 1 μL (splitless injection)
- Oven Temperature Program:
 - o Initial temperature: 50-80 °C, hold for 1-2 minutes
 - Ramp: 10-20 °C/min to 280-300 °C
 - Final hold: 5-10 minutes
- Mass Spectrometer Parameters:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 40-550

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sample containing fatty acid ethyl esters, using **ethyl heptadecanoate** as an internal standard.





Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Fatty Acid Ethyl Esters.

This diagram outlines the sequential steps from sample preparation, through instrumental analysis, to data processing and interpretation for the comprehensive analysis of fatty acid ethyl esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatographymass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heptadecanoic acid, ethyl ester [webbook.nist.gov]
- 5. Heptadecanoic acid, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data for Ethyl Heptadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b153879#spectroscopic-data-for-ethyl-heptadecanoate-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com